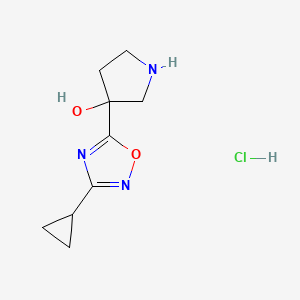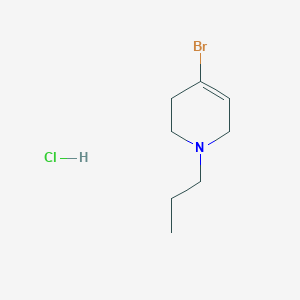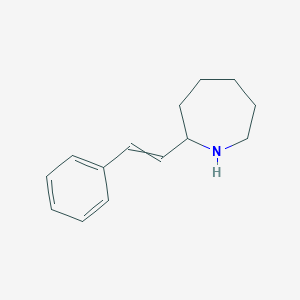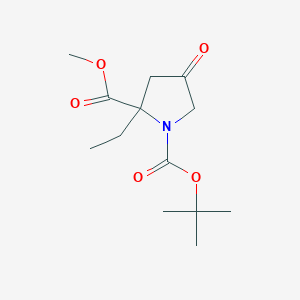
3-(3-环丙基-1,2,4-恶二唑-5-基)吡咯烷-3-醇盐酸盐
描述
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C9H14ClN3O2 and its molecular weight is 231.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药
1,2,4-恶二唑,包括所述化合物,由于其良好的生物活性,已在医药领域得到应用 . 它们已成功用于治疗人类的各种疾病 .
农业
基于 1,3,4-恶二唑的化合物由于其除草、杀虫和杀菌活性,可以作为植物保护剂 . 这使得它们在农业领域具有价值 .
抗感染剂
多种取代的 1,2,4-恶二唑已被合成作为抗感染剂,具有抗菌、抗病毒、抗利什曼原虫等 活性 . 这使得它们在对抗传染病方面具有价值 .
抗癌活性
内皮素-1 对 ET A 受体的激活会导致细胞增殖并提高其存活率,而对 ET B 受体的激活会导致细胞凋亡 . 这表明 1,3,4-恶二唑衍生物具有潜在的抗癌应用 .
复杂结构的合成
由于对这种性质的杂环体系的兴趣不断增长,人们正在寻求获得含有恶二唑环的复杂结构的新方法 . 该化合物将来可用于复杂结构的合成 .
抗锥虫活性
利用分子对接技术研究了合成化合物对抗克氏锥虫半胱氨酸蛋白酶克氏锥虫蛋白酶的可能作用机制 . 这表明它在治疗恰加斯病或美洲锥虫病方面具有潜在的应用 .
生化分析
Biochemical Properties
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with muscarinic receptors, particularly the M1, M2, and M3 subtypes . The nature of these interactions involves binding to the receptor sites, which can result in either agonistic or antagonistic effects depending on the receptor subtype. Additionally, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride may influence the activity of other biomolecules involved in signal transduction pathways.
Cellular Effects
The effects of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving G-protein coupled receptors . It can influence gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function. For instance, in neuronal cells, this compound may affect neurotransmitter release and synaptic plasticity, thereby impacting cognitive functions.
Molecular Mechanism
At the molecular level, 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride exerts its effects through binding interactions with muscarinic receptors. The binding of this compound to the receptor induces conformational changes that either activate or inhibit the receptor’s signaling capabilities . This can result in the modulation of downstream signaling pathways, such as the phosphoinositide pathway or the cyclic adenosine monophosphate (cAMP) pathway. Additionally, this compound may influence enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride can change over time. The stability of this compound is generally high under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to this compound in neuronal cultures may lead to enhanced synaptic plasticity and improved cognitive function.
Dosage Effects in Animal Models
The effects of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced cognitive function and improved memory . At higher doses, it may cause adverse effects such as toxicity and impaired motor function. Threshold effects have been observed, where a specific dosage range produces optimal effects without causing significant toxicity. It is crucial to determine the appropriate dosage to maximize the therapeutic potential while minimizing adverse effects.
Metabolic Pathways
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is involved in various metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of the compound. The metabolites produced can have different biological activities, and their levels can influence the overall metabolic flux and the compound’s efficacy.
Transport and Distribution
The transport and distribution of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and brain.
Subcellular Localization
The subcellular localization of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or the Golgi apparatus, where it can interact with specific enzymes and proteins. The localization of this compound can influence its ability to modulate cellular processes and exert its biochemical effects.
属性
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-9(3-4-10-5-9)8-11-7(12-14-8)6-1-2-6;/h6,10,13H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYNKANINYRRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3(CCNC3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383207.png)








![tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1383222.png)

![Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-](/img/structure/B1383224.png)

